molecular formula C14H20O2 B12898719 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone CAS No. 89225-04-7

2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone

Cat. No.: B12898719
CAS No.: 89225-04-7
M. Wt: 220.31 g/mol
InChI Key: UGSJIEQFWZJUSX-UHFFFAOYSA-N
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Description

2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone is an organic compound that features a cyclopentanone ring substituted with a 1-(5-isopropylfuran-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization reaction, which enables the formation of complex 2-alkyl-1,3-dione building blocks from readily available dicarboxylic acid and acid chloride substrates . This method is advantageous due to its general synthetic utility and the ability to access complex structures directly from simple starting materials.

Industrial Production Methods

Industrial production of cyclopentanone derivatives, including this compound, often involves catalytic processes. For example, the conversion of bio-based platform molecules like furfural to cyclopentanone over Ru/C and Al catalysts in water has been reported . This method is notable for its high yield and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its interaction with enzymes can lead to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone is unique due to the presence of the isopropyl-substituted furan ring, which imparts distinct chemical and physical properties

Properties

CAS No.

89225-04-7

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-[1-(5-propan-2-ylfuran-2-yl)ethyl]cyclopentan-1-one

InChI

InChI=1S/C14H20O2/c1-9(2)13-7-8-14(16-13)10(3)11-5-4-6-12(11)15/h7-11H,4-6H2,1-3H3

InChI Key

UGSJIEQFWZJUSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(O1)C(C)C2CCCC2=O

Origin of Product

United States

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